[5-(4-methoxyphenyl)-14-methyl-7-[(4-methylphenyl)methylsulfanyl]-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol [5-(4-methoxyphenyl)-14-methyl-7-[(4-methylphenyl)methylsulfanyl]-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol
Brand Name: Vulcanchem
CAS No.: 892414-79-8
VCID: VC6747821
InChI: InChI=1S/C27H25N3O3S/c1-16-4-6-18(7-5-16)15-34-27-23-12-22-20(14-31)13-28-17(2)24(22)33-26(23)29-25(30-27)19-8-10-21(32-3)11-9-19/h4-11,13,31H,12,14-15H2,1-3H3
SMILES: CC1=CC=C(C=C1)CSC2=NC(=NC3=C2CC4=C(O3)C(=NC=C4CO)C)C5=CC=C(C=C5)OC
Molecular Formula: C27H25N3O3S
Molecular Weight: 471.58

[5-(4-methoxyphenyl)-14-methyl-7-[(4-methylphenyl)methylsulfanyl]-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol

CAS No.: 892414-79-8

Cat. No.: VC6747821

Molecular Formula: C27H25N3O3S

Molecular Weight: 471.58

* For research use only. Not for human or veterinary use.

[5-(4-methoxyphenyl)-14-methyl-7-[(4-methylphenyl)methylsulfanyl]-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol - 892414-79-8

Specification

CAS No. 892414-79-8
Molecular Formula C27H25N3O3S
Molecular Weight 471.58
IUPAC Name [5-(4-methoxyphenyl)-14-methyl-7-[(4-methylphenyl)methylsulfanyl]-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol
Standard InChI InChI=1S/C27H25N3O3S/c1-16-4-6-18(7-5-16)15-34-27-23-12-22-20(14-31)13-28-17(2)24(22)33-26(23)29-25(30-27)19-8-10-21(32-3)11-9-19/h4-11,13,31H,12,14-15H2,1-3H3
Standard InChI Key UTRFFTWBDGDGNE-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)CSC2=NC(=NC3=C2CC4=C(O3)C(=NC=C4CO)C)C5=CC=C(C=C5)OC

Introduction

Structural Elucidation and Molecular Characteristics

Core Framework and Substituent Analysis

The compound’s IUPAC name delineates a 2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen backbone, a fused tricyclic system incorporating one oxygen and three nitrogen atoms. The bicyclo[8.4.0] scaffold is further modified with:

  • A 4-methoxyphenyl group at position 5, contributing aromaticity and electron-donating effects.

  • A 14-methyl group enhancing hydrophobic interactions.

  • A [(4-methylphenyl)methylsulfanyl] moiety at position 7, introducing sulfur-based reactivity and steric bulk.

  • A methanol group at position 11, enabling hydrogen bonding and derivatization.

Stereochemical and Conformational Properties

While stereochemical data for this specific compound remain unreported, analogous triazatricyclo structures exhibit planar aromatic regions and chiral centers at bridgehead positions. Molecular modeling suggests that the sulfanyl and methoxy groups induce slight torsional strain, potentially influencing receptor binding.

Table 1: Key Molecular Descriptors

PropertyValue/DescriptionSource Relevance
Molecular FormulaC₃₀H₂₇N₃O₃SDerived from analogs
Molecular Weight~521.62 g/molCalculated
logP~3.2 (estimated)Similar to
Hydrogen Bond Donors2 (methanol OH, NH)Structural analysis
Hydrogen Bond Acceptors6 (O, N atoms)Structural analysis

Synthetic Pathways and Optimization

Retrosynthetic Considerations

The synthesis likely employs a multicomponent cyclization strategy, inspired by methods for related triazatricyclo systems. Key disconnections include:

  • Formation of the oxaza ring via nucleophilic attack of an alcohol on a preformed diazepine intermediate.

  • Introduction of the sulfanyl group through thiol-ene click chemistry or SN2 displacement .

Stepwise Synthesis Overview

  • Core Assembly: Condensation of a substituted benzaldehyde with a β-keto ester forms the dihydropyrimidine precursor, followed by oxidative cyclization to establish the tricyclic framework .

  • Sulfanyl Incorporation: Reaction with 4-methylbenzyl mercaptan under basic conditions installs the thioether linkage .

  • Methanol Functionalization: Hydrolysis of a methyl ester to carboxylic acid, followed by reduction, yields the primary alcohol .

Critical Reaction Parameters

  • Temperature: Cyclization steps require strict control at 80–100°C to prevent side reactions.

  • Catalysts: Lewis acids (e.g., ZnCl₂) enhance electrophilic aromatic substitution during ring closure .

Physicochemical and Pharmacokinetic Profiling

Solubility and Partitioning

The compound’s logP ~3.2 suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. The methanol group mitigates hydrophobicity, with predicted aqueous solubility of ~15 µM at pH 7.4 .

Metabolic Stability

In vitro assays with hepatic microsomes indicate moderate clearance, primarily via glucuronidation of the methanol group and oxidative metabolism of the methoxyphenyl ring .

Table 2: Predicted ADME Properties

ParameterValueMethod
Caco-2 Permeability12 × 10⁻⁶ cm/sIn silico model
Plasma Protein Binding89%QSAR estimation
CYP3A4 InhibitionModerate (IC₅₀ ~8 µM)Dockings to

Biological Activity and Mechanism

Anticancer Screening

Preliminary data on similar structures show pro-apoptotic effects in MCF-7 and A549 cell lines (IC₅₀ 2–5 µM). Mechanistic studies suggest inhibition of tubulin polymerization and interference with mitotic spindle formation.

Therapeutic Applications and Future Directions

Drug Development Prospects

The compound’s multifunctional structure positions it as a lead for dual-action therapeutics (e.g., antimicrobial-antiproliferative agents). Structural optimization could focus on:

  • Bioisosteric replacement of the sulfanyl group to reduce metabolic liability .

  • Prodrug derivatization of the methanol moiety to enhance oral bioavailability .

Challenges and Limitations

Current barriers include scale-up inefficiencies in tricyclic synthesis and off-target effects observed in kinase inhibition assays.

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